![molecular formula C37H24O4 B14307076 2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 113769-38-3](/img/structure/B14307076.png)
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a furobenzopyran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furobenzopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran ring.
Introduction of Phenyl Groups: Phenyl groups are introduced through Friedel-Crafts alkylation or acylation reactions, using reagents such as benzene and aluminum chloride.
Phenylacetyl Substitution: The phenylacetyl group is introduced via a nucleophilic substitution reaction, often using phenylacetyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Phenylacetyl chloride with a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,6-Triphenyl-5H-furo3,2-gbenzopyran-5-one : Lacks the phenylacetyl group.
- 2,3,6-Triphenyl-9-(methylacetyl)-5H-furo3,2-gbenzopyran-5-one : Contains a methylacetyl group instead of a phenylacetyl group.
Uniqueness
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylacetyl group, in particular, may enhance its interactions with biological targets, making it a compound of interest for further research.
Propiedades
Número CAS |
113769-38-3 |
|---|---|
Fórmula molecular |
C37H24O4 |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
2,3,6-triphenyl-9-(2-phenylacetyl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C37H24O4/c38-31(21-24-13-5-1-6-14-24)33-36-29(34(39)30(23-40-36)25-15-7-2-8-16-25)22-28-32(26-17-9-3-10-18-26)35(41-37(28)33)27-19-11-4-12-20-27/h1-20,22-23H,21H2 |
Clave InChI |
VQZOJUROSWRHIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C2=C3C(=CC4=C2OC=C(C4=O)C5=CC=CC=C5)C(=C(O3)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


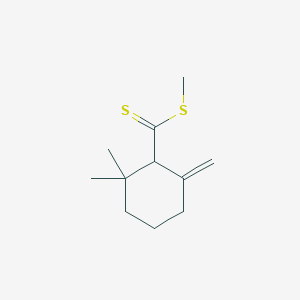
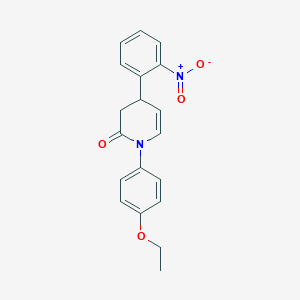

![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)

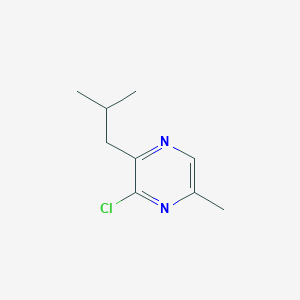
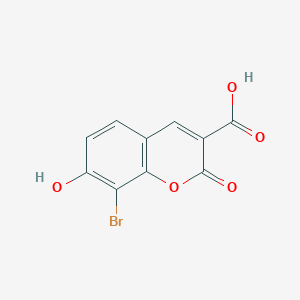
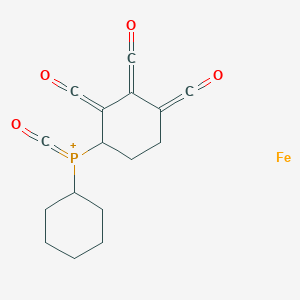
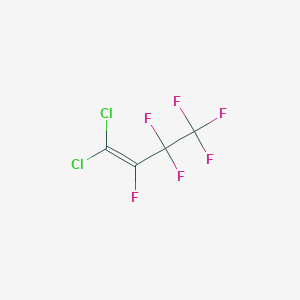

![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
phosphanium bromide](/img/structure/B14307084.png)
![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
